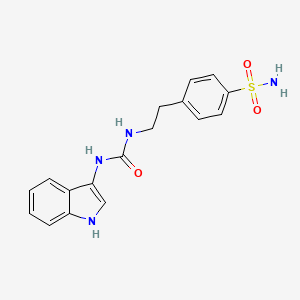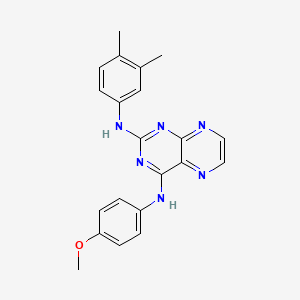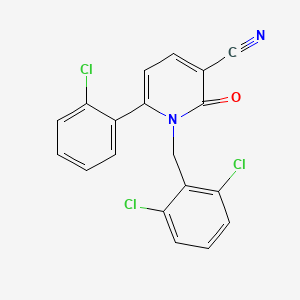![molecular formula C28H33N5O2S B2417472 N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034302-46-8](/img/no-structure.png)
N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities . Thiadiazoles, on the other hand, are a class of compounds that contain a five-membered ring system with a sulfur atom, two nitrogen atoms, and two carbon atoms . They exhibit a wide variety of biological activities .
Molecular Structure Analysis
1,2,4-Triazoles exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . They act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .Applications De Recherche Scientifique
- 1,2,4-triazole-containing compounds exhibit promising anticancer properties. Researchers have explored derivatives of this scaffold as potential inhibitors of cancer cell growth .
- The N–C–S linkage in 1,2,4-triazoles contributes to their antimicrobial activity. These compounds have been studied as potential agents against bacteria and fungi .
- 1,2,4-triazoles have demonstrated anti-inflammatory effects. They may modulate inflammatory pathways and reduce inflammation-related symptoms .
- Compounds containing the 1,2,4-triazole scaffold often exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress .
- Some 1,2,4-triazoles possess analgesic properties. These compounds may act on pain receptors or pain signaling pathways .
- Beyond pharmaceuticals, 1,2,4-triazoles find use in agrochemistry. They may serve as fungicides, herbicides, or plant growth regulators .
Anticancer Activity
Antimicrobial Agents
Anti-inflammatory Properties
Antioxidant Activity
Analgesic Effects
Agrochemical Applications
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of 4-isopentyl-2-phenyl-4,5-dihydro-1H-[1,2,4]triazolo[4,3-a]quinazolin-1-one with N-cyclopentyl-3-methylbenzylthioacetamide, followed by cyclization and carboxylation reactions." "Starting Materials": [ "4-isopentyl-2-phenyl-4,5-dihydro-1H-[1,2,4]triazolo[4,3-a]quinazolin-1-one", "N-cyclopentyl-3-methylbenzylthioacetamide", "Sodium hydride", "Carbon dioxide", "Dimethylformamide", "Chloroform", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: To a stirred suspension of 4-isopentyl-2-phenyl-4,5-dihydro-1H-[1,2,4]triazolo[4,3-a]quinazolin-1-one (1.0 g, 3.5 mmol) in dry dimethylformamide (DMF) (10 mL) at 0°C, add sodium hydride (60% dispersion in oil, 0.17 g, 4.2 mmol) in small portions. Stir the reaction mixture for 30 min at 0°C.", "Step 2: To the above reaction mixture, add N-cyclopentyl-3-methylbenzylthioacetamide (1.3 g, 4.2 mmol) in DMF (5 mL) dropwise at 0°C. Stir the reaction mixture for 2 h at 0°C.", "Step 3: Add chloroform (20 mL) to the reaction mixture and extract the product. Wash the organic layer with water (10 mL × 3) and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain a crude product.", "Step 4: Dissolve the crude product in methanol (10 mL) and add sodium bicarbonate (0.5 g, 6.0 mmol) to the solution. Stir the reaction mixture for 30 min at room temperature.", "Step 5: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash the organic layer with water (10 mL × 3). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a crude product.", "Step 6: Dissolve the crude product in a mixture of ethyl acetate and acetic acid (9:1, v/v) (10 mL) and add carbon dioxide gas to the solution. Stir the reaction mixture for 2 h at room temperature.", "Step 7: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Recrystallize the residue from ethyl acetate to obtain the final product, N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide." ] } | |
Numéro CAS |
2034302-46-8 |
Nom du produit |
N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Formule moléculaire |
C28H33N5O2S |
Poids moléculaire |
503.67 |
Nom IUPAC |
N-cyclopentyl-4-(3-methylbutyl)-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C28H33N5O2S/c1-18(2)13-14-32-26(35)23-12-11-21(25(34)29-22-9-4-5-10-22)16-24(23)33-27(32)30-31-28(33)36-17-20-8-6-7-19(3)15-20/h6-8,11-12,15-16,18,22H,4-5,9-10,13-14,17H2,1-3H3,(H,29,34) |
SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3CCC(C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



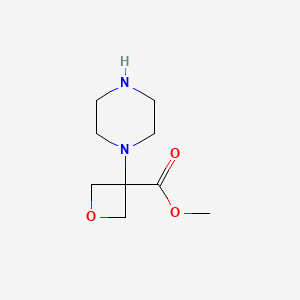
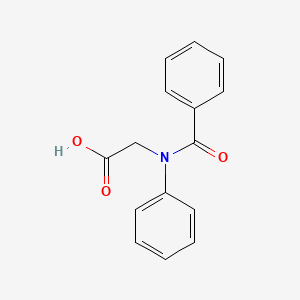
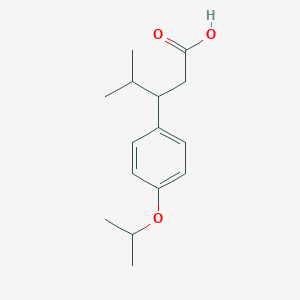

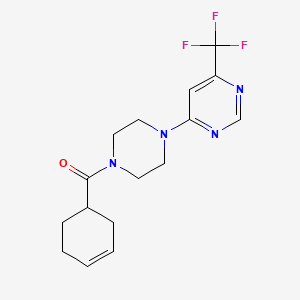
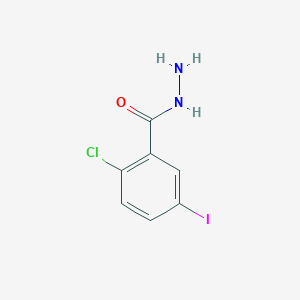



![2,4-dimethyl-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2417407.png)
![N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2417408.png)
